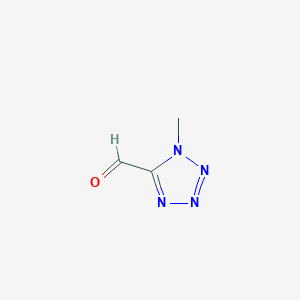

1-Methyl-1h-tetrazole-5-carbaldehyde

Description

Significance of the Tetrazole Moiety in Synthetic Design

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its significance stems largely from its role as a bioisostere for the carboxylic acid group. nih.govlifechemicals.com This means that the tetrazole ring can often replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic stability and lipophilicity. nih.govthieme-connect.com The tetrazole moiety is found in over 20 marketed drugs with a wide range of applications, including antihypertensive, anticancer, and antiviral therapies. nih.govbeilstein-journals.org

Beyond its bioisosteric properties, the tetrazole ring's high nitrogen content contributes to its unique chemical characteristics, including its planarity and ability to participate in various chemical interactions. thieme-connect.com These features make it a valuable component in the design of new molecular entities with specific therapeutic targets. The stability of the tetrazole ring over a wide pH range and its resistance to many oxidizing and reducing agents further enhance its utility in synthetic design. thieme-connect.com

Role of Aldehyde Functionalities in Chemical Building Blocks

Aldehydes are a cornerstone of organic synthesis due to the high reactivity of the carbonyl group. mdpi.com The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of chemical transformations. These include nucleophilic additions, condensations, and oxidations, which allow for the construction of more complex molecular architectures. mdpi.com

The electrophilic nature of the carbonyl carbon in an aldehyde makes it a prime target for a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to many named reactions in organic chemistry and is extensively used in the synthesis of pharmaceuticals and other fine chemicals. The presence of an aldehyde group in a molecule like 1-Methyl-1H-tetrazole-5-carbaldehyde, therefore, opens up a vast number of possibilities for its incorporation into larger, more complex structures.

Contextualizing this compound within the Landscape of Nitrogen-Rich Heterocycles

Nitrogen-containing heterocycles are among the most important structural motifs in pharmaceuticals and natural products. openmedicinalchemistryjournal.com In fact, approximately 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov This prevalence is due to the ability of the nitrogen atoms to form hydrogen bonds and other key interactions with biological targets like enzymes and receptors. nih.gov

This compound belongs to the class of nitrogen-rich heterocycles, which are characterized by a high proportion of nitrogen atoms in their cyclic structure. mdpi.com This high nitrogen content often imparts unique properties, such as increased density, high heats of formation, and the potential for energetic applications. mdpi.com From a medicinal chemistry perspective, the multiple nitrogen atoms in the tetrazole ring can modulate the physicochemical properties of a molecule, including its solubility, polarity, and metabolic stability. nih.gov The combination of the stable, bioisosteric tetrazole ring with a reactive aldehyde group makes this compound a particularly interesting building block for the exploration of new chemical space within the realm of nitrogen-rich heterocyclic chemistry.

Research Findings on Synthesis

The synthesis of 1-substituted tetrazole-5-carbaldehydes, including the methyl derivative, has been described as challenging, with the compound being "almost elusive from chemical literature" until more recent synthetic advancements. beilstein-journals.org Older methods often involved lengthy procedures and the use of hazardous reagents. beilstein-journals.org

A significant breakthrough has been the development of a novel synthetic route utilizing a Passerini three-component reaction (PT-3CR) to form a hydroxymethyl-tetrazole precursor, followed by a Swern oxidation to yield the desired aldehyde. beilstein-journals.org This modern approach is noted for its efficiency, use of readily available materials, and avoidance of dangerous chemicals, outperforming older methods in terms of economy and sustainability. beilstein-journals.org

| Synthetic Method | Key Features | Reported Disadvantages |

|---|---|---|

| Kröhnke Reaction | Involves 5-chloromethyltetrazole and p-nitrosodimethylaniline beilstein-journals.org | Lengthy access to starting materials, use of a known carcinogen beilstein-journals.org |

| Sun et al. 4-Step Procedure | Starts from anilines beilstein-journals.org | Involves hazardous chemicals such as NaN3, DIBAL-H, and CCl4 beilstein-journals.org |

| Passerini Reaction (Ugi) | Synthesis of 5-hydroxymethyltetrazoles beilstein-journals.org | Low yields, very long reaction times, use of hazardous aluminum azide (B81097) beilstein-journals.org |

| Passerini-Tetrazole Reaction followed by Swern Oxidation | Efficient and direct synthesis from cost-effective materials beilstein-journals.org | Fewer reported disadvantages, considered a significant advancement beilstein-journals.org |

The resulting this compound is a bench-stable compound that can be scaled up to the gram scale, making it a practical building block for further synthetic applications. beilstein-journals.org Its utility has been demonstrated in multicomponent reactions (MCRs), such as the Ugi reaction, to create diverse and complex molecular scaffolds. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyltetrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c1-7-3(2-8)4-5-6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRFPYLJEYADCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37468-62-5 | |

| Record name | 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 1 Methyl 1h Tetrazole 5 Carbaldehyde

Reactions of the Aldehyde Functionality

The aldehyde functional group is the primary site for various chemical reactions, enabling the creation of a diverse array of derivative compounds.

1-Methyl-1H-tetrazole-5-carbaldehyde readily undergoes condensation reactions with primary amines to yield Schiff bases (imines) and with hydrazines to form hydrazones. science.govijcce.ac.irnih.gov These reactions typically require an acid catalyst and proceed through a nucleophilic attack on the carbonyl carbon by the amine or hydrazine (B178648), followed by the elimination of a water molecule. ijcce.ac.ir

The resulting Schiff bases and hydrazones are valuable intermediates for synthesizing more complex molecules. ajol.info For example, they can be reduced to form secondary amines or participate in cycloaddition reactions. The formation of these derivatives is a common method for incorporating the 1-methyl-1H-tetrazolyl group into larger molecular structures. Research has demonstrated that Schiff bases derived from this aldehyde possess a variety of biological activities, sparking interest in their synthesis and properties. ajol.info

| Reactant | Product Type | Resulting Derivative Example |

|---|---|---|

| Aniline | Schiff Base | N-benzylidene-1-(1-methyl-1H-tetrazol-5-yl)methanamine |

| Hydrazine | Hydrazone | (1-Methyl-1H-tetrazol-5-yl)methan-1-one hydrazone |

| Phenylhydrazine | Hydrazone | (1-Methyl-1H-tetrazol-5-yl)methan-1-one (phenyl)hydrazone |

Reductive amination is a highly effective method for synthesizing amines from aldehydes. For this compound, this process involves the initial formation of a Schiff base with a primary or secondary amine, which is then reduced in the same reaction vessel. ineosopen.orgorganic-chemistry.org Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). ineosopen.org

This approach offers a direct and efficient pathway to a wide variety of N-substituted (1-methyl-1H-tetrazol-5-yl)methanamines. The specific amine and reducing agent can be chosen to control the reaction and the final product's characteristics. These amine derivatives are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds.

Modification of the Tetrazole Ring System

While the aldehyde group is the most common site of reaction, the tetrazole ring can also be modified, though this often requires more specific conditions.

Although the starting compound is already N-methylated, it is possible to add other alkyl groups to the remaining nitrogen atoms in the tetrazole ring. mdpi.comproquest.comresearchgate.net However, this can result in a mixture of products. The outcome of N-alkylation on the tetrazole ring depends on factors such as the alkylating agent, the solvent, and other substituents on the ring. acs.org To avoid unwanted side reactions, it is often preferable to first modify the aldehyde group before attempting further alkylation of the tetrazole ring.

Tetrazoles can participate in cycloaddition reactions, but the stability of the tetrazole ring can make these reactions difficult. nih.govresearchgate.net The Huisgen 1,3-dipolar cycloaddition of azides and nitriles is a primary method for creating tetrazoles. nih.govresearchgate.netresearchgate.netthieme-connect.com While less common for this specific compound, certain cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, may be possible with highly reactive dienophiles. More frequently, the tetrazole ring of the parent aldehyde is itself formed through a cycloaddition reaction.

Formation of Complex Molecular Architectures through Multicomponent Reactions (MCRs)

This compound is a suitable component for multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govbeilstein-journals.orgnih.gov MCRs are highly efficient and are a valuable tool for creating a wide range of diverse molecules. researchgate.net

This aldehyde can be used in well-known MCRs like the Ugi and Passerini reactions. beilstein-journals.org For example, in an Ugi four-component reaction, this compound can be combined with an amine, a carboxylic acid, and an isocyanide to produce complex α-acetamido carboxamide derivatives. rug.nlacs.orgorganic-chemistry.org The ability to incorporate the 1-methyl-1H-tetrazole group into these intricate structures is of great interest in drug discovery, as it allows for the rapid exploration of a vast chemical space. beilstein-journals.orgnih.gov

| MCR Name | Reactants | General Product Structure |

|---|---|---|

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide derivative containing the 1-methyl-1H-tetrazolyl group |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide derivative containing the 1-methyl-1H-tetrazolyl group |

Integration of this compound into MCRs

This compound and other 1-substituted tetrazole-5-carbaldehydes serve as valuable and previously underutilized building blocks in multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-journals.org These aldehydes function as the "oxo component," a crucial input for various MCRs, thereby enabling the direct incorporation of the tetrazole moiety into complex molecular scaffolds. beilstein-journals.orgrug.nl This approach represents a significant strategic shift from traditional methods, where the tetrazole ring is often introduced late in a synthetic sequence via the cycloaddition of azides to nitriles. beilstein-journals.orgnih.gov By using the tetrazole aldehyde as a foundational element, chemists can access novel, drug-like molecules with high efficiency and structural diversity. beilstein-journals.org

The utility of these building blocks has been demonstrated in well-established MCRs, including the Passerini and Ugi reactions. beilstein-journals.orgrug.nl In the Passerini three-component reaction (PT-3CR), a tetrazole aldehyde reacts with an isocyanide and a carboxylic acid to form α-acyloxy amide products bearing the tetrazole core. beilstein-journals.org Similarly, in the Ugi four-component reaction (Ugi-4CR), the aldehyde, an amine, an isocyanide, and a carboxylic acid combine to yield α-acylamino amides. rug.nl A key variation is the Ugi-azide reaction, where the carboxylic acid is replaced with an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN₃), leading directly to the formation of 1,5-disubstituted tetrazoles. beilstein-journals.orgnih.govscielo.org.mx

The reactions are generally efficient, proceeding under mild conditions and demonstrating tolerance for a variety of functional groups on the other reaction components. beilstein-journals.org This compatibility is crucial for generating libraries of diverse compounds. For instance, various aliphatic and aromatic acids are well-tolerated in the Passerini reaction with oxo-tetrazole components, producing the corresponding products in moderate to good yields. beilstein-journals.org The development of scalable synthesis routes for these tetrazole aldehydes has made them readily accessible for use in these complexity-generating reactions. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Components | Resulting Scaffold | Key Feature |

|---|---|---|---|

| Passerini Reaction | 1-Substituted tetrazole-5-carbaldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy amide with tetrazole moiety | Efficient formation of ester and amide bonds in a single step. beilstein-journals.org |

| Ugi Reaction | 1-Substituted tetrazole-5-carbaldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide with tetrazole moiety | Creates peptide-like structures with high diversity from four inputs. rug.nlnih.gov |

| Ugi-Azide Reaction | 1-Substituted tetrazole-5-carbaldehyde, Amine, Isocyanide, TMSN₃ | Highly substituted tetrazole derivatives | Directly synthesizes complex tetrazoles by replacing the carboxylic acid with an azide. beilstein-journals.orgnih.gov |

Generation of Highly Substituted Hydrazines from Carbaldehyde Precursors

A significant application of this compound is in the synthesis of highly substituted hydrazines through the Ugi tetrazole (UT-4CR) reaction. acs.orgorganic-chemistry.org This method provides straightforward access to complex hydrazine derivatives, which are valuable scaffolds in medicinal chemistry, known to act as inhibitors for enzymes like aspartic proteases. acs.org

The reaction involves combining a carbaldehyde precursor, such as this compound, with a protected hydrazine, an isocyanide, and an azide source (typically TMSN₃). organic-chemistry.org The use of N-Boc-protected hydrazine is common, allowing for a stable reaction and subsequent deprotection to yield the free hydrazine. acs.orgorganic-chemistry.org The reaction proceeds in a one-pot fashion, assembling the four components to produce highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. organic-chemistry.org

Research has shown that this transformation is versatile, accommodating a range of aldehydes (both aromatic and aliphatic), ketones, and bulky isocyanides. organic-chemistry.org While the initial formation of the Schiff base between the aldehyde and the protected hydrazine can be a rate-limiting step, the addition of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can significantly improve reaction yields. acs.orgorganic-chemistry.org Following the Ugi reaction, the Boc-protecting group can be easily removed under acidic conditions to furnish the final substituted hydrazine product. organic-chemistry.org This two-step sequence provides an efficient route to a library of complex hydrazine-containing tetrazoles. acs.org

| Aldehyde/Ketone Component | Isocyanide Component | Amine Component | Yield (%) |

|---|---|---|---|

| Cyclohexanecarbaldehyde | tert-Butyl isocyanide | N-Boc-hydrazine | 72 acs.orgorganic-chemistry.org |

| Isobutyraldehyde | tert-Butyl isocyanide | N-Boc-hydrazine | 60 acs.orgorganic-chemistry.org |

| Cyclohexanone | 1-Phenylethyl isocyanide | N-Boc-hydrazine | 88 (with ZnCl₂) acs.orgorganic-chemistry.org |

| Acetophenone | Cyclohexyl isocyanide | N-Boc-hydrazine | 85 (with ZnCl₂) acs.orgorganic-chemistry.org |

Versatility in Constructing Diverse Compound Libraries

The use of this compound and its analogs as core building blocks in MCRs offers remarkable versatility for the construction of diverse compound libraries. beilstein-journals.orgbeilstein-journals.org This strategy addresses the growing demand in medicinal chemistry for novel scaffolds and complex, drug-like molecules that are often challenging to synthesize using conventional methods. beilstein-journals.orgnih.gov MCRs are inherently suited for generating chemical libraries due to their convergent nature, operational simplicity, and ability to introduce multiple points of diversity in a single step. beilstein-journals.orgnih.gov

By employing tetrazole aldehydes in reactions like the Passerini and Ugi variations, a wide array of isocyanides, amines, and carboxylic acids can be utilized, each introducing unique structural and functional features into the final product. beilstein-journals.orgbeilstein-journals.org This combinatorial approach allows for the rapid assembly of large collections of molecules centered around the tetrazole core, a well-known bioisostere for the carboxylic acid group that can enhance the physicochemical properties of a molecule. beilstein-journals.orgnih.gov

The resulting libraries are characterized by a high degree of skeletal diversity and molecular complexity. beilstein-journals.org For example, post-condensation modifications of Ugi-azide products can lead to the formation of novel heterocyclic systems, such as bis-heterocyclic lactam-tetrazoles or tetrazolyl-1,2,3,4-tetrahydroisoquinolines. beilstein-journals.orgnih.gov This demonstrates that this compound is not just a component for linear assembly but a gateway to a wide range of unique and complex molecular architectures, making it a powerful tool for exploring chemical space in drug discovery programs. beilstein-journals.orgbeilstein-journals.org

Role of 1 Methyl 1h Tetrazole 5 Carbaldehyde As a Versatile Chemical Building Block

Strategic Use in Medicinal Chemistry-Oriented Synthesis

In the realm of drug discovery and development, the efficiency of synthesizing complex, drug-like molecules is paramount. 1-Methyl-1H-tetrazole-5-carbaldehyde serves as a key starting material, enabling chemists to build diverse molecular libraries for biological screening. Its utility is particularly notable in its application to multicomponent reactions (MCRs), which allow for the rapid assembly of complex structures in a single step. beilstein-journals.orgnih.gov

Construction of Drug-like Molecules and Privileged Scaffolds

The tetrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. beilstein-journals.orgnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutic agents. By using this compound as a foundational component, chemists can readily introduce this privileged tetrazole motif into novel molecular designs.

The aldehyde functionality of the molecule provides a reactive handle for a wide array of chemical transformations. It is particularly effective as the oxo component in Passerini and Ugi multicomponent reactions. beilstein-journals.org These reactions are powerful tools in drug discovery, enabling the creation of large libraries of diverse, drug-like compounds from simple starting materials. beilstein-journals.orgnih.gov The use of tetrazole aldehydes in MCRs represents a novel strategy that facilitates the incorporation of the tetrazole group into complex scaffolds, a task that can be challenging with traditional synthetic methods. beilstein-journals.org Research has demonstrated that 1-substituted tetrazole-5-carbaldehydes can be successfully employed in Passerini reactions with a variety of isocyanides and carboxylic acids to produce a diverse range of functionalized tetrazole-containing products in moderate to good yields. beilstein-journals.orgnih.gov

| Reactant Type | Example | Reaction Type | Resulting Scaffold |

| Isocyanide | Benzyl isocyanide, tert-Butyl isocyanide | Passerini, Ugi | α-Acyloxy carboxamides, Peptidomimetics |

| Carboxylic Acid | Acetic acid, Benzoic acid | Passerini | α-Acyloxy carboxamides |

| Amine | Aniline, Benzylamine | Ugi | α-Aminoacyl amides |

This interactive table showcases examples of reactants used with tetrazole aldehydes in multicomponent reactions to generate complex drug-like scaffolds.

Exploration of Tetrazole Moieties as Bioisosteres in Lead Compound Development

A cornerstone of modern medicinal chemistry is the concept of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. The tetrazole ring is a classic and highly successful bioisostere of the carboxylic acid group. beilstein-journals.orgacs.org

The 5-substituted 1H-tetrazole moiety, as found in derivatives of this compound, shares several key properties with carboxylic acids. It possesses a similar pKa, size, and spatial arrangement of heteroatoms, allowing it to engage in similar interactions with biological targets like receptors and enzymes. acs.org However, the tetrazole group often confers advantages over a carboxylic acid, such as improved metabolic stability, enhanced lipophilicity, and better oral bioavailability. beilstein-journals.orgnih.gov This bioisosteric replacement can lead to compounds with superior drug-like characteristics. beilstein-journals.org The use of this compound as a building block provides a direct and efficient route to incorporate this valuable bioisostere during the synthesis of potential new drugs, rather than relying on late-stage functionalization of a nitrile precursor. beilstein-journals.org

Applications in the Synthesis of Advanced Organic Materials

The utility of this compound extends beyond medicinal chemistry into the domain of advanced organic materials. The nitrogen-rich tetrazole ring is a key component in the design of coordination polymers, metal-organic frameworks (MOFs), and energetic materials.

Precursors for Coordination Polymers and Metal–Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov These materials have garnered immense interest for their applications in gas storage, separation, catalysis, and sensing. Tetrazole-containing ligands are highly sought after in the construction of MOFs due to the ability of the deprotonated tetrazolate ring to coordinate to metal centers through multiple nitrogen atoms, leading to robust and diverse network topologies. mdpi.comrsc.org

While direct use of this compound as a primary ligand is less common, it serves as a crucial precursor to more complex, multifunctional ligands. The aldehyde group can be readily transformed into other functionalities (e.g., amines, alcohols, imines) that can either participate in coordination or be used to link the tetrazole core to other coordinating groups. Furthermore, tetrazole ligands are often generated in situ under solvothermal conditions from nitrile precursors via [2+3] cycloaddition with an azide (B81097) source, a reaction that highlights the synthetic accessibility of the tetrazole ring itself. psu.edursc.org The versatility of tetrazole-based ligands allows for the creation of MOFs with tailored pore sizes and functionalities, with some exhibiting high selectivity for CO2 adsorption. rsc.org

Contributions to High-Energy Materials (Indirect Relevance through General Tetrazole Class)

The high nitrogen content and large positive enthalpy of formation of the tetrazole ring make it a fundamental component in the field of high-energy materials (HEMs). researchgate.netenergetic-materials.org.cn Nitrogen-rich compounds are desirable as energetic materials because their decomposition releases large amounts of energy and produces environmentally benign dinitrogen (N2) gas. researchgate.net

The relevance of this compound to this field is primarily indirect, serving as a structural analogue and synthetic precursor to more complex energetic compounds. The tetrazole core is a key energetic group, and by modifying the substituents on the ring, chemists can fine-tune properties such as energy density, thermal stability, and sensitivity to impact or friction. acs.orgrsc.org For instance, the introduction of nitro groups onto a tetrazole scaffold, which could be derived from a precursor like this compound, can significantly enhance its energetic performance. acs.org Research in this area focuses on creating compounds that offer superior performance and safety profiles compared to traditional explosives like RDX and HMX. rsc.org

Expanding Synthetic Toolboxes for Complex Molecule Assembly

A significant contribution of this compound is its role in expanding the range of tools available to synthetic chemists for the assembly of complex molecules. Its ability to participate in a variety of chemical reactions, especially MCRs, streamlines synthetic pathways and provides access to novel chemical space. beilstein-journals.org

The development of novel building blocks like 1-substituted tetrazole-5-carbaldehydes is crucial for advancing synthetic chemistry. beilstein-journals.org Traditional methods for synthesizing tetrazoles often involve lengthy procedures or the use of hazardous reagents. beilstein-journals.orgnih.gov The availability of tetrazole aldehydes as stable, ready-to-use building blocks simplifies the incorporation of the tetrazole moiety into target molecules. This "building block approach" is complementary to existing methods and helps meet the growing demand for tetrazole-based compound libraries for screening in drug discovery and materials science. beilstein-journals.org By functioning as a versatile oxo component, this compound enables chemists to design and execute more efficient and innovative synthetic routes, ultimately accelerating the discovery of new molecules with desired functions. beilstein-journals.orgnih.gov

Leveraging the Bench Stability and Scalability of Carboxaldehyde-Tetrazole Building Blocks

The utility of a chemical building block in synthetic chemistry is largely determined by its stability under common laboratory conditions and the ease with which its synthesis can be scaled to meet demand. Carboxaldehyde-tetrazole compounds, including this compound, have emerged as valuable intermediates due to their favorable characteristics in both these areas. Research has demonstrated that these building blocks are not only stable for practical handling and storage but can also be produced efficiently on a gram scale, facilitating their broader application in medicinal chemistry and drug discovery. beilstein-journals.orgbeilstein-journals.org

A key advancement in the synthesis of these building blocks has been the development of an efficient, multicomponent reaction (MCR)-based route. beilstein-journals.orgbeilstein-archives.org This modern approach circumvents many of the drawbacks associated with older, multi-step methods, which were often lengthy and involved hazardous reagents like sodium azide (NaN₃), diisobutylaluminium hydride (DIBAL-H), and carbon tetrachloride (CCl₄). beilstein-journals.org The current strategy involves a two-step process beginning with a Passerini-tetrazole three-component reaction (PT-3CR) to synthesize α-hydroxymethyltetrazole precursors. This is followed by a Swern oxidation to furnish the target carboxaldehyde-tetrazole building blocks. beilstein-journals.orgbeilstein-journals.org

The synthesized carboxaldehyde-tetrazole building blocks have been reported to be bench stable, a critical feature for their use as versatile reagents in further synthetic elaborations. beilstein-journals.orgbeilstein-journals.org This stability allows for their storage and handling without special precautions, simplifying their integration into complex synthetic workflows.

Furthermore, the synthetic protocol has proven to be highly scalable. Researchers have successfully prepared these tetrazole building blocks on a multi-gram scale, ensuring a reliable supply for extensive research and development projects. beilstein-journals.orgbeilstein-journals.org The efficiency of the MCR-based route is highlighted by the good to excellent yields obtained during both the initial Passerini-tetrazole reaction and the subsequent oxidation step. beilstein-journals.org The scalability of this process is a significant advantage, enabling the production of useful quantities for creating diverse molecular scaffolds through subsequent reactions like the Passerini and Ugi reactions. beilstein-journals.orgbeilstein-archives.org

Detailed research findings have demonstrated the robustness of this synthetic strategy. The initial PT-3CR for the synthesis of the alcohol precursors shows good tolerance for a variety of isocyanides, leading to the desired products in moderate to good yields. The subsequent oxidation to the aldehyde also proceeds efficiently for most substrates.

The following tables present data from the synthesis of the precursor alcohol building blocks and their subsequent oxidation to the aldehyde, illustrating the yields that underpin the scalability of the process.

Table 1: Synthesis of 1-Substituted-1H-tetrazol-5-yl)methanol Building Blocks via Passerini-Tetrazole Reaction beilstein-journals.org

| Entry | R (Isocyanide) | Product | Yield (%) |

| 1 | Benzyl | (1-benzyl-1H-tetrazol-5-yl)methanol | 90 |

| 2 | tert-Octyl | (1-(tert-octyl)-1H-tetrazol-5-yl)methanol | 74 |

| 3 | tert-Butyl | (1-(tert-butyl)-1H-tetrazol-5-yl)methanol | 52 |

| 4 | β-Cyanoethyl | 3-((5-(hydroxymethyl)-1H-tetrazol-1-yl))propanenitrile | 62 |

Table 2: Swern Oxidation of Tetrazole Alcohols to Carboxaldehyde-Tetrazole Building Blocks beilstein-journals.org

| Entry | R (from Alcohol Precursor) | Product | Yield (%) |

| 1 | Benzyl | 1-benzyl-1H-tetrazole-5-carbaldehyde | 85 |

| 2 | tert-Octyl | 1-(tert-octyl)-1H-tetrazole-5-carbaldehyde | 89 |

| 3 | tert-Butyl | 1-(tert-butyl)-1H-tetrazole-5-carbaldehyde | 78 |

| 4 | β-Cyanoethyl | 3-(5-formyl-1H-tetrazol-1-yl)propanenitrile | 81 |

The excellent performance of these carboxaldehyde-tetrazole building blocks in subsequent multicomponent reactions further underscores the feasibility and strategic advantage of this approach. beilstein-journals.org The ability to reliably produce these stable and versatile intermediates on a large scale paves the way for their extensive use in constructing complex, drug-like molecules with high skeletal diversity. beilstein-journals.orgbeilstein-archives.org

Coordination Chemistry of this compound and its Derivatives

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published on the coordination chemistry of this compound or its direct derivatives. While the coordination chemistry of other tetrazole-containing ligands, such as those with methyl, amino, or thiol substituents, is a known area of study, the specific case of a carbaldehyde group at the 5-position of a 1-methyl-1H-tetrazole ring has not been documented in the accessible literature.

The absence of experimental data, such as synthesis of metal complexes, X-ray diffraction studies, or spectroscopic analyses, for this particular compound prevents a detailed and scientifically accurate discussion as per the requested outline. The crucial aspects of ligand design involving the carbaldehyde's oxygen atom, its chelation properties, and the characterization of its metal complexes remain unexplored within the scientific community. Therefore, it is not possible to provide an article that adheres to the specific and detailed structural requirements of the user's request.

Coordination Chemistry of 1 Methyl 1h Tetrazole 5 Carbaldehyde and Its Derivatives

Spectroscopic Investigations of Metal-Ligand Interactions

Nuclear Magnetic Resonance (NMR) Studies in Complex Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure of ligands and their metal complexes in solution. By comparing the ¹H and ¹³C NMR spectra of a free Schiff base ligand derived from 1-Methyl-1H-tetrazole-5-carbaldehyde with the spectra of its diamagnetic metal complexes (such as those with Zn(II) or Cd(II)), researchers can pinpoint the sites of coordination.

Upon complexation, significant changes in the chemical shifts (δ) of protons and carbon atoms near the donor sites are observed. The proton of the azomethine group (-CH=N-) is particularly sensitive to the coordination event. A downfield shift of this proton signal in the spectrum of the metal complex compared to the free ligand is a strong indicator that the imine nitrogen is involved in bonding to the metal center. This deshielding effect is caused by the donation of electron density from the nitrogen to the metal ion.

Similarly, the signals for the methyl group protons (-CH₃) attached to the tetrazole ring and the carbon atom of the azomethine group also experience shifts, confirming the involvement of the tetrazole ring nitrogen in coordination.

Table 1: Representative ¹H NMR Chemical Shift Changes (δ, ppm) upon Complexation of a Schiff Base Derivative of this compound Data is illustrative based on typical observations for similar heterocyclic Schiff base complexes.

| Proton | Free Ligand (δ, ppm) | Zn(II) Complex (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| Azomethine (-CH=N-) | ~8.40 | ~8.75 | +0.35 |

| Methyl (-CH₃) | ~4.10 | ~4.25 | +0.15 |

Infrared (IR) Spectroscopy for Ligand Coordination Confirmation

Infrared (IR) spectroscopy is an essential technique for confirming the coordination of a ligand to a metal ion in the solid state. By analyzing the vibrational frequencies of key functional groups, one can deduce the points of attachment. For Schiff base derivatives of this compound, the most informative regions of the IR spectrum are the stretching frequencies of the azomethine (C=N) group and the tetrazole ring vibrations.

In the IR spectrum of the free ligand, the C=N stretching vibration typically appears as a sharp, strong band. Upon coordination to a metal ion, the electron density around the imine nitrogen decreases, which can lead to a shift in this vibrational frequency. This shift, often to a lower wavenumber (a negative shift), is indicative of the formation of a metal-nitrogen bond.

Furthermore, the characteristic vibrational bands of the tetrazole ring system also shift upon complexation, confirming the participation of one or more of its nitrogen atoms in the coordination sphere. The appearance of new, low-frequency bands in the far-IR region of the spectrum for the metal complexes, which are absent in the free ligand, can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) bonds.

Table 2: Key IR Frequencies (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes Data is illustrative based on typical observations for similar heterocyclic Schiff base complexes.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (Δν, cm⁻¹) |

|---|---|---|---|

| ν(C=N) Azomethine | ~1625 | ~1605 | -20 |

| ν(N=N) Tetrazole Ring | ~1450 | ~1465 | +15 |

| ν(C=N) Tetrazole Ring | ~1560 | ~1570 | +10 |

UV-Visible Spectroscopy in Metal Complex Characterization

UV-Visible (UV-Vis) absorption spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The spectra of the Schiff base ligands derived from this compound and their metal complexes are typically recorded in a suitable solvent like DMSO or DMF.

The spectrum of the free ligand usually displays intense absorption bands in the ultraviolet region, which are assigned to π → π* transitions within the aromatic rings and the C=N chromophore, and n → π* transitions associated with the non-bonding electrons on the nitrogen atoms.

Upon complexation with a transition metal ion, these intraligand transition bands may shift in wavelength and/or change in intensity. More importantly, new absorption bands often appear in the visible region of the spectrum. These new bands are typically of two types:

Ligand-to-Metal Charge Transfer (LMCT) bands, which arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.

d-d transitions , which occur between the d-orbitals of the transition metal ion. These transitions are typically weak and are characteristic of the specific metal ion and its coordination geometry (e.g., octahedral, tetrahedral).

The position and intensity of these d-d and charge transfer bands are crucial for determining the geometry of the coordination sphere around the metal ion and understanding the electronic structure of the complex.

Table 3: Electronic Spectral Data (λₘₐₓ, nm) for a Schiff Base Ligand and its Transition Metal Complexes Data is illustrative based on typical observations for similar heterocyclic Schiff base complexes.

| Compound | Intraligand Transitions (π→π, n→π) | Charge Transfer / d-d Transitions |

|---|---|---|

| Free Ligand | ~275, ~330 | - |

| Cu(II) Complex | ~280, ~345 | ~450 (LMCT), ~670 (d-d) |

| Ni(II) Complex | ~278, ~340 | ~410 (LMCT), ~580, ~650 (d-d) |

Computational and Theoretical Investigations of 1 Methyl 1h Tetrazole 5 Carbaldehyde

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical methods are instrumental in determining the molecular structure and electronic landscape of heterocyclic compounds. These calculations offer a detailed picture of bond lengths, angles, and charge distributions, which are fundamental to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-Methyl-1H-tetrazole-5-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G**, would reveal key structural parameters. acs.orgnih.gov

The calculations would confirm the planarity of the tetrazole ring, a characteristic feature of aromatic systems. mdpi.com The geometry of the carbaldehyde group relative to the ring, including the rotational barrier around the C-C bond, can also be determined. This provides insight into the preferred conformation of the molecule, which is governed by a balance of electronic effects (conjugation) and steric hindrance. Computational studies on related C5-substituted tetrazoles have demonstrated the reliability of DFT in predicting these geometric features. iosrjournals.org

Below is an illustrative table representing the type of data obtained from a DFT geometry optimization for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.33 - 1.35 |

| N2-N3 | 1.29 - 1.31 | |

| N3-N4 | 1.34 - 1.36 | |

| N4-C5 | 1.32 - 1.34 | |

| C5-N1 | 1.35 - 1.37 | |

| N1-C(methyl) | 1.45 - 1.47 | |

| C5-C(aldehyde) | 1.46 - 1.48 | |

| C=O | 1.20 - 1.22 | |

| **Bond Angles (°) ** | N1-C5-N4 | 108 - 110 |

| N1-N2-N3 | 109 - 111 | |

| C5-N1-C(methyl) | 125 - 127 | |

| C5-C(aldehyde)-O | 123 - 125 |

Note: The values in this table are representative examples based on DFT calculations of similar tetrazole derivatives and are intended for illustrative purposes. Specific experimental or calculated data for this compound were not available in the cited literature.

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. iitkgp.ac.in A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the carbaldehyde group is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted 1-methyltetrazole. DFT studies on related tetrazole derivatives have shown that substituents significantly influence these energy levels. nih.gov

| Electronic Property | Parameter | Typical Calculated Value (eV) | Significance |

| Frontier Orbitals | EHOMO | -7.0 to -8.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability | |

| Reactivity Descriptor | HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 | Chemical reactivity, stability |

| Polarity | Dipole Moment (Debye) | 3.0 to 5.0 | Intermolecular interactions, solubility |

Note: These values are illustrative, based on general findings for substituted heterocyclic compounds, and serve to represent the type of data generated from electronic structure calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. acs.org This method provides a quantitative description of the Lewis-like chemical bonding structure.

For this compound, NBO analysis would quantify the delocalization of π-electrons within the aromatic tetrazole ring and the conjugation with the carbaldehyde group. It achieves this by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. Strong donor-acceptor interactions, such as those between a nitrogen lone pair (donor) and a π* antibonding orbital (acceptor) of an adjacent bond, indicate significant electron delocalization, which contributes to the molecule's stability. acs.org

Furthermore, NBO analysis calculates the natural atomic charges on each atom, offering a more chemically meaningful representation of charge distribution than other methods. This information helps identify the most electron-rich and electron-deficient sites, providing further insight into the molecule's reactivity towards electrophiles and nucleophiles. Studies on C-substituted tetrazoles have effectively used NBO analysis to rationalize the influence of substituents on electron delocalization and aromaticity. acs.org

Reaction Mechanism and Pathway Studies

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a dynamic view of how reactions proceed and why certain products are favored over others.

Tetrazoles are known to exist in equilibrium with their open-chain azido-imine tautomers. This ring-chain tautomerism, known as azido-tetrazole isomerization, is a fundamental process in tetrazole chemistry. Computational studies can map the potential energy surface for this isomerization, identifying the transition state structure and calculating the energy barrier for the reaction.

The equilibrium between the tetrazole and the corresponding azide (B81097) is influenced by factors such as substitution, solvent, and temperature. Theoretical calculations have shown that electron-withdrawing groups can favor the azido (B1232118) isomer, while electron-donating groups tend to stabilize the tetrazole ring. researchgate.net For this compound, the aldehyde group acts as an electron-withdrawing substituent, which could influence this equilibrium.

In addition to ring-chain tautomerism, proton tautomerism is also significant for unsubstituted tetrazoles, which can exist in 1H and 2H forms. mdpi.com While the N1 position in the target molecule is blocked by a methyl group, understanding the relative stability of different tautomers is crucial for predicting reaction pathways in related systems. DFT calculations have consistently shown that for most C5-substituted tetrazoles, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. acs.orgacs.org

Many reactions involving the tetrazole ring can lead to multiple isomeric products. A common example is the alkylation of 5-substituted tetrazoles, which can occur at either the N2 or N3 (equivalent to N4 in the 1H-tautomer) positions, leading to 1,5- or 2,5-disubstituted products. Understanding and controlling this regioselectivity is crucial for synthetic applications.

Computational methods can provide profound insights into the factors governing this regioselectivity. By calculating the energies of the possible reaction intermediates and transition states for each pathway, researchers can predict the most likely product. rsc.orgresearchgate.net Factors influencing the outcome include the distribution of atomic charges in the tetrazolate anion (the reactive species under basic conditions), steric hindrance from the substituent at C5 and the incoming electrophile, and the reaction mechanism (e.g., SN1 vs. SN2 type). rsc.org For this compound, derivatization reactions could occur at the aldehyde functionality or potentially at the remaining ring nitrogens under certain conditions. Computational modeling of these potential reactions would help predict the most favorable reaction sites and products.

Advanced Computational Techniques

Advanced computational techniques have become indispensable in the field of medicinal chemistry and materials science for providing detailed insights into molecular interactions and behaviors at an atomic level. For this compound, these methods are instrumental in elucidating its potential binding mechanisms and the nature of its intermolecular forces, which are crucial for the rational design of novel therapeutic agents or functional materials.

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. nih.govdovepress.com This technique is particularly valuable for understanding how a ligand, such as this compound, interacts with a biological target, like a protein receptor. By simulating the motion of atoms, MD can predict the preferred binding orientation (binding mode), the stability of the ligand-receptor complex, and the key intermolecular interactions that govern the binding process.

In a typical MD simulation study of this compound, the system would be set up with the ligand and its target receptor embedded in a simulated physiological environment, including water molecules and ions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for all atoms, tracking their trajectories over a specific period, often ranging from nanoseconds to microseconds.

The analysis of these trajectories can reveal crucial information about the binding of this compound. For instance, researchers can identify the specific amino acid residues in the receptor's binding pocket that form persistent interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov The stability of these interactions over the simulation time is a key indicator of a stable binding mode.

Furthermore, advanced MD techniques, such as accelerated molecular dynamics, can enhance the sampling of conformational space, allowing for a more thorough exploration of possible binding poses and overcoming the timescale limitations of conventional MD. dovepress.comcardiff.ac.uk The binding free energy, a critical parameter for predicting the affinity of a ligand for its target, can also be calculated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.net

A hypothetical analysis of the binding mode of this compound with a target protein might yield the following interaction data, which can be summarized in a table.

| Interaction Type | Key Residues Involved | Distance (Å) | Occupancy (%) |

| Hydrogen Bond | TYR 84 | 2.8 | 85 |

| Hydrogen Bond | ASN 132 | 3.1 | 65 |

| Hydrophobic | ILE 10 | 3.9 | 92 |

| Hydrophobic | VAL 18 | 4.2 | 78 |

| π-π Stacking | PHE 80 | 3.5 | 55 |

This table presents hypothetical data for illustrative purposes.

Atoms in Molecules (AIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM) analysis, is a powerful theoretical framework used to characterize the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. This method provides a rigorous and quantitative description of bonding, going beyond simple geometric criteria.

For this compound, AIM analysis can be employed to investigate the non-covalent interactions that are crucial for its crystal packing or its binding to a receptor. The analysis begins with the calculation of the electron density of the molecular system, typically obtained from high-level quantum mechanical calculations. The topology of this electron density is then analyzed to locate critical points, which are points where the gradient of the electron density is zero.

Of particular interest for intermolecular interactions are the bond critical points (BCPs) found between atoms of interacting molecules. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interaction. Key topological parameters at the BCP include:

Electron density (ρ(r)) : Higher values indicate stronger interactions.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (non-covalent) interactions (∇²ρ(r) > 0), such as hydrogen bonds, van der Waals forces, and halogen bonds.

Total energy density (H(r)) : The sign of H(r) can also help to characterize the nature of the interaction. For hydrogen bonds, a negative H(r) indicates a significant covalent character.

By applying AIM analysis to a dimer of this compound or its complex with another molecule, one can precisely identify and quantify all the intermolecular contacts. For example, the analysis could reveal weak C-H···N or C-H···O hydrogen bonds that might be overlooked by conventional methods.

A representative AIM analysis of intermolecular interactions involving this compound might produce the following data.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N···H-N | 0.025 | 0.085 | -0.001 |

| O···H-C | 0.012 | 0.040 | 0.0005 |

| C-H···π | 0.008 | 0.025 | 0.0002 |

This table presents hypothetical data for illustrative purposes.

This detailed understanding of the intermolecular interaction landscape provided by AIM analysis is invaluable for predicting the solid-state properties of materials containing this compound and for the rational design of potent ligands with optimized interactions with their biological targets.

Future Research Directions and Unexplored Avenues for 1 Methyl 1h Tetrazole 5 Carbaldehyde

Development of Novel and Green Synthetic Methodologies

The synthesis of 1-substituted tetrazole-5-carbaldehydes has historically been fraught with challenges, often involving lengthy, multi-step procedures and hazardous reagents. Traditional methods have employed dangerous chemicals such as sodium azide (B81097) (NaN₃), diisobutylaluminium hydride (DIBAL-H), and known carcinogens like p-nitrosodimethylaniline. nih.gov These factors not only pose significant safety risks but also generate substantial toxic waste, running counter to the principles of green chemistry.

Future research is strongly oriented towards the development of safer, more efficient, and environmentally benign synthetic protocols. A highly promising frontier is the expanded use of multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, simplicity, and the ability to generate molecular complexity in a single step. nih.govnih.gov

The Passerini three-component reaction (PT-3CR) has emerged as a leading green methodology. nih.gov This reaction efficiently produces 1-substituted-5-(hydroxymethyl)tetrazoles from readily available and cost-effective materials like paraformaldehyde, an isocyanide, and a safe azide source such as trimethylsilyl (B98337) azide (TMSN₃). nih.gov The resulting alcohol can then be oxidized to the target carbaldehyde under mild conditions, for instance, using a Swern oxidation. nih.gov This MCR-based approach dramatically improves upon older methods in terms of sustainability, step-count, and yield. nih.gov

Further research should focus on optimizing these MCRs by exploring a wider range of substrates, developing catalytic versions to reduce reagent loading, and utilizing greener solvent systems. The development of one-pot, three-component reactions that start from aldehydes and employ catalysts like copper nanoparticles also represents a significant step toward more sustainable synthesis. researchgate.netresearchgate.netrsc.org

| Methodology | Key Reagents | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|---|

| Traditional Routes | NaN₃, DIBAL-H, p-nitrosodimethylaniline | Established procedures | Hazardous reagents, lengthy, low atom economy nih.gov | Replacement with greener alternatives |

| Passerini Reaction + Oxidation | Paraformaldehyde, Isocyanide, TMSN₃ | High atom economy, safer reagents, fewer steps, scalable nih.gov | Requires a separate oxidation step | Catalytic variants, expanded substrate scope |

| One-Pot Aldehyde Conversion | Aldehyde, Hydroxylamine, NaN₃, Cu/C catalyst | Uses readily available aldehydes, good yields researchgate.net | Still employs sodium azide | Replacing NaN₃ with greener azide sources |

Expanded Applications as a Building Block in Complex Organic Synthesis

1-Methyl-1H-tetrazole-5-carbaldehyde is a uniquely versatile building block, primarily due to the presence of the reactive aldehyde group attached to a metabolically stable and synthetically important tetrazole core. nih.gov The tetrazole moiety is a well-established bioisostere for carboxylic acids and cis-amide bonds, making it a privileged scaffold in medicinal chemistry for enhancing drug-like properties. nih.govnih.gov

The most significant unexplored avenue lies in its broader application in a variety of MCRs beyond its synthesis. The aldehyde functionality serves as a reactive handle for reactions like the Ugi four-component reaction (Ugi-4CR), which can rapidly generate libraries of complex, peptide-like molecules with high skeletal diversity. nih.govnih.gov By using the tetrazole carbaldehyde as the oxo component in an Ugi reaction, novel scaffolds containing both mono- and di-tetrazole moieties can be accessed. nih.gov

Future research should systematically explore the reactivity of this compound with a vast array of amines, isocyanides, and carboxylic acids in the Ugi reaction to map out the achievable chemical space. Furthermore, its use in other named reactions involving aldehydes, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, could lead to novel classes of tetrazole-containing compounds that are currently inaccessible. The development of sequential MCRs, where the product of one reaction becomes a substrate for the next, using this building block could provide rapid access to highly complex molecular architectures for drug discovery and high-throughput screening. nih.gov

Deeper Mechanistic Understanding of its Reactivity via Advanced Computational Methods

While the synthetic utility of this compound is being actively explored, a deep, quantitative understanding of its reactivity remains an underexplored area. Advanced computational methods, particularly Density Functional Theory (DFT), offer powerful tools to elucidate reaction mechanisms and predict chemical behavior. acs.orgtandfonline.com

Future computational studies should focus on several key areas. First, calculating the molecular electrostatic potential (MEP) map of this compound would provide crucial insights into its reactive sites. researchgate.netnih.gov The MEP map visually displays the electron density distribution, identifying nucleophilic regions (negative potential, typically around the tetrazole nitrogens) and electrophilic regions (positive potential, primarily at the aldehyde carbon), which govern its interactions in chemical reactions. researchgate.netnih.gov

Second, DFT calculations can be used to model the transition states and reaction pathways of MCRs like the Passerini and Ugi reactions involving this aldehyde. acs.org Such studies can explain observed product ratios, predict the feasibility of new reaction variants, and provide a rational basis for catalyst design. Understanding the frontier molecular orbitals (HOMO-LUMO) and their energy gaps can further quantify the molecule's stability and reactivity profile. tandfonline.comacs.org This theoretical framework would accelerate the discovery of novel transformations and optimize existing ones, moving beyond empirical screening to rational design.

Exploration of Catalyst Design and Performance Utilizing this compound and its Derivatives

The tetrazole ring is an exceptional ligand for metal ions due to the coordination potential of its four nitrogen atoms. nih.govacs.org This property has been widely exploited in coordination chemistry, but the specific use of this compound and its derivatives in catalyst design is a nascent field. The combination of the robust metal-coordinating tetrazole ring with a reactive aldehyde "handle" offers intriguing possibilities for creating novel catalytic systems.

Future research should explore the synthesis of transition metal complexes where this compound or its derivatives (e.g., the corresponding oxime or imine) act as ligands. The aldehyde group can either participate directly in metal coordination or be used as an anchor point to attach the catalytic complex to a solid support, creating heterogeneous catalysts that are easily recoverable and reusable. tandfonline.com

Furthermore, the electronic properties of the tetrazole ring can be tuned by modifying the substituent at the N1 position, which in turn would modulate the catalytic activity of the coordinated metal center. This allows for the rational design of bifunctional catalysts, where the tetrazole-metal complex performs one catalytic step (e.g., oxidation) and the functional group derived from the aldehyde performs another (e.g., a condensation reaction). Such multifunctional catalysts could enable novel tandem reactions in a single pot. scielo.brscielo.br

Integration into New Materials Science Applications Beyond Established Energetic Uses

While tetrazole-based compounds are well-known for their high nitrogen content and application as energetic materials, their integration into other areas of materials science is a rapidly growing field with significant unexplored potential. rsc.orgresearchgate.net The unique combination of a stable, electron-rich heterocyclic ring and a reactive functional group in this compound makes it an ideal candidate for the synthesis of novel functional materials.

A key area for future exploration is its use in the construction of porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). rsc.orgnih.govresearchgate.net The tetrazole moiety can act as a multidentate linker to coordinate with metal clusters, forming stable frameworks, while the aldehyde group can be used for post-synthetic modification (PSM). iit.edursc.org PSM allows for the introduction of new functionalities into the pores of the material after its initial synthesis, tailoring its properties for specific applications such as selective gas capture (e.g., CO₂), separations, or heterogeneous catalysis. rsc.orgnih.gov

Another promising direction is the synthesis of novel polymers. The aldehyde group can be readily polymerized or used as a reactive site in polymer chains. For example, it can be incorporated into α,ω-diene monomers and subsequently polymerized via methods like thiol-ene polymerization to create polymers decorated with tetrazole units. d-nb.info Such materials could find applications in biomedicine due to the biological properties of the tetrazole ring or as advanced materials with unique thermal and optical properties. d-nb.infomdpi.com The development of polymers from this building block opens a path to materials with high nitrogen content but designed specifically for non-energetic applications. nih.govresearchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-Methyl-1H-tetrazole-5-carbaldehyde?

The compound is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. A continuous flow method using hydrazoic acid (HN₃) in a high-temperature microreactor improves safety and scalability, as described by Gutmann et al. (2010) . Alternative approaches include Vilsmeier-Haack formylation of preformed tetrazole derivatives, requiring careful control of temperature and stoichiometry to avoid side reactions. Post-synthesis purification often involves silica gel chromatography with polar eluents (e.g., MeOH:DCM mixtures) .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- NMR spectroscopy : and NMR identify aldehyde protons (~9.8 ppm) and tetrazole ring carbons.

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 127.05 for C₄H₅N₄O⁺).

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and tetrazole rings (~1450 cm⁻¹) validate functional groups .

For crystallographic analysis, single-crystal X-ray diffraction paired with SHELXL refinement resolves bond angles and torsional strain .

Advanced: What mechanistic insights explain the regioselectivity of tetrazole formation in this compound?

The Sharpless mechanism proposes that azide addition to nitriles proceeds via a dipolar transition state, where steric and electronic effects dictate regioselectivity. Computational studies (Himo et al., 2002) suggest that electron-withdrawing groups on nitriles favor 5-substitution, as seen in this compound. Solvent polarity and catalyst choice (e.g., ZnBr₂) further modulate reaction pathways .

Advanced: How can crystallographic data for this compound be refined to address disorder or twinning?

Using SHELXL (via the SHELX suite), hydrogen atom positions are refined isotropically, while tetrazole ring atoms are modeled anisotropically. For twinned crystals, the TWIN/BASF command in SHELXL-2018 improves R-factor convergence. Mercury CSD 2.0 aids in visualizing packing patterns and validating hydrogen-bonding networks .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- NMR discrepancies : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09) to confirm tautomeric forms.

- MS adducts : Use post-column infusion with ammonium acetate to suppress sodium/potassium adducts.

- Purity validation : Cross-check HPLC retention times with TLC (silica gel, UV visualization) .

Advanced: What role does this compound play in multicomponent reactions (MCRs) for bioactive scaffold synthesis?

The aldehyde group participates in Ugi-type MCRs, forming imine intermediates with amines, followed by cyclization to generate tetrazole-fused heterocycles. For example, coupling with β-ketoesters and isocyanides yields pyrrolo-tetrazoles, which are screened for antimicrobial activity. Reaction optimization includes microwave-assisted heating (80°C, 30 min) and solvent screening (e.g., ethanol vs. DMF) .

Basic: What safety protocols are critical when handling hydrazoic acid during synthesis?

- Ventilation : Use fume hoods with >0.5 m/s face velocity.

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields.

- Waste disposal : Neutralize HN₃ with 10% NaOH before aqueous waste segregation .

Advanced: How can computational tools predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model frontier molecular orbitals to predict electrophilic sites. Fukui indices indicate higher reactivity at the aldehyde carbon (f⁻ ≈ 0.15) compared to the tetrazole ring. Molecular docking (AutoDock Vina) further assesses binding affinities with biological targets like cyclooxygenase-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.